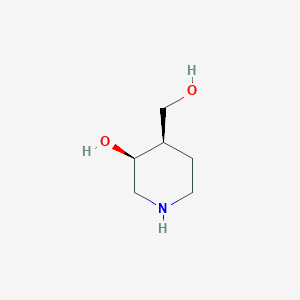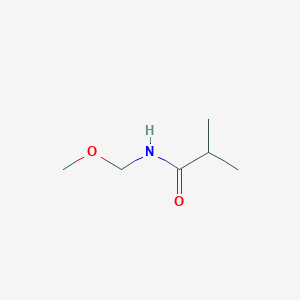
N-(methoxymethyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(methoxymethyl)isobutyramide is an organic compound with the molecular formula C6H13NO2 It is a derivative of isobutyramide, where a methoxymethyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(methoxymethyl)isobutyramide can be synthesized through the reaction of isobutyramide with formaldehyde and methanol. The reaction typically involves the following steps:
Formation of Methoxymethyl Chloride: Formaldehyde reacts with methanol in the presence of hydrochloric acid to form methoxymethyl chloride.
Reaction with Isobutyramide: Methoxymethyl chloride is then reacted with isobutyramide in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(methoxymethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(methoxymethyl)isobutyric acid.
Reduction: Reduced forms like N-(methoxymethyl)isobutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(methoxymethyl)isobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(methoxymethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(methoxymethyl)acrylamide: Similar in structure but with an acrylamide backbone.
N-(n-butoxymethyl)acrylamide: Contains a butoxymethyl group instead of a methoxymethyl group.
N-methylol-acrylamide: Lacks the methoxymethyl group but has similar reactivity.
Uniqueness
N-(methoxymethyl)isobutyramide is unique due to its specific methoxymethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
N-(methoxymethyl)-2-methylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-5(2)6(8)7-4-9-3/h5H,4H2,1-3H3,(H,7,8) |
InChI-Schlüssel |
JFAJHHMQWRAKDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)
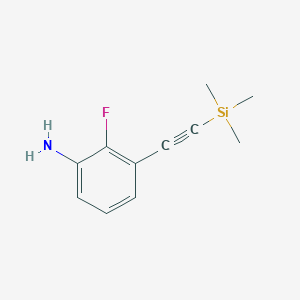
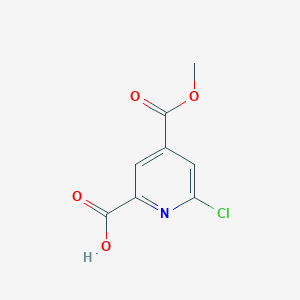
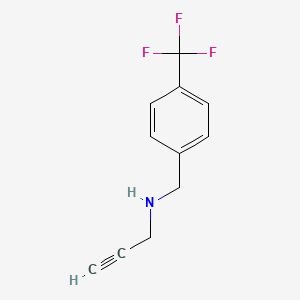

![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)
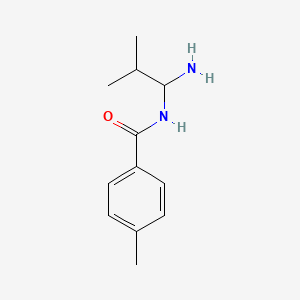
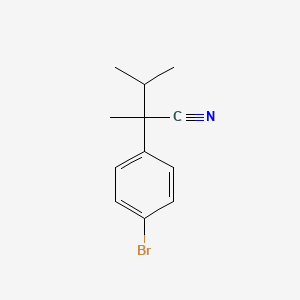
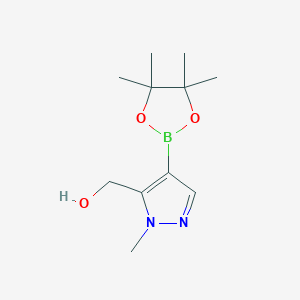
![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)


